N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Overview
Description
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound that features a piperidine ring fused with a benzo-dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Construction of the Benzo-dioxine Moiety: This involves the formation of the dioxine ring, which can be achieved through cyclization reactions involving dihydroxybenzene derivatives.
Coupling of the Piperidine and Benzo-dioxine Structures: This step involves the formation of an amide bond between the piperidine and benzo-dioxine moieties.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like N-(piperidine-4-yl) benzamide.
Benzo-dioxine Derivatives: Compounds containing the benzo-dioxine moiety.
Uniqueness
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is unique due to its combined piperidine and benzo-dioxine structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-piperidin-3-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-10-3-2-6-15-9-10)11-4-1-5-12-13(11)19-8-7-18-12;/h1,4-5,10,15H,2-3,6-9H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUSFYFKXAUQLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-80-5 | |
Record name | 1,4-Benzodioxin-5-carboxamide, 2,3-dihydro-N-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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